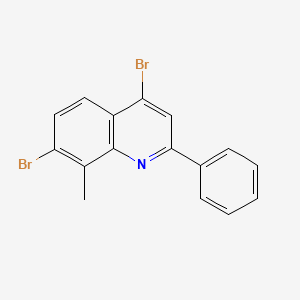

4,7-Dibromo-8-methyl-2-phenylquinoline

Description

Overview of Quinoline (B57606) Derivatives in Synthetic and Mechanistic Chemical Research

Quinoline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif found in numerous natural products, most notably the cinchona alkaloids. iipseries.org This structural framework has proven to be a versatile scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. orientjchem.orgjetir.orgacs.org The diverse biological effects of quinoline derivatives have spurred extensive research into their synthesis and functionalization. rsc.org

Classic synthetic routes to the quinoline core, such as the Skraup, Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses, have been well-established for over a century and continue to be utilized. iipseries.orgorientjchem.org Modern synthetic organic chemistry has further expanded the toolbox for creating functionalized quinolines, employing transition metal-catalyzed cross-coupling reactions and other advanced methodologies to introduce a wide variety of substituents onto the quinoline ring system. rsc.orgnih.gov These methods allow for precise control over the electronic and steric properties of the resulting molecules, which is crucial for tuning their biological activity and other chemical properties. nih.gov

From a mechanistic standpoint, the quinoline ring system can undergo a range of chemical transformations. Electrophilic substitution reactions typically occur on the benzene ring, while nucleophilic substitutions are more common on the pyridine ring. The nitrogen atom in the ring imparts basic properties and can be quaternized to form quaternary ammonium (B1175870) salts. The reactivity of the quinoline scaffold can be significantly influenced by the nature and position of its substituents. nih.gov

Rationale for Focused Investigation of 4,7-Dibromo-8-methyl-2-phenylquinoline

The specific compound, this compound, presents a compelling subject for focused chemical investigation due to the unique combination of its structural features. The presence and positions of the bromine, methyl, and phenyl groups are anticipated to confer distinct chemical properties and potential reactivity.

The two bromine atoms at the 4- and 7-positions are of particular interest. Halogenated quinolines have been shown to possess enhanced biological activities, and the bromine atoms can serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. mdpi.comnih.govresearchgate.net This allows for the introduction of a wide range of functional groups, enabling the systematic exploration of structure-activity relationships.

Current Research Gaps and Opportunities in Halogenated Quinoline Chemistry

While the field of quinoline chemistry is mature, there remain significant research gaps and opportunities, particularly concerning polyhalogenated derivatives. The systematic exploration of the chemical space occupied by multiply substituted halogenated quinolines is far from complete. nih.govresearchgate.net

A key research gap is the comprehensive understanding of how the number and position of halogen substituents affect the physicochemical and biological properties of quinoline derivatives. For instance, the differential reactivity of the C-Br bonds at the 4- and 7-positions of this compound in cross-coupling reactions has likely not been extensively studied. Selective functionalization at one position over the other would provide a powerful tool for the synthesis of complex molecular architectures.

Furthermore, the development of novel synthetic methodologies for the regioselective halogenation of the quinoline scaffold remains an area of active research. Efficient and selective methods for the introduction of bromine and other halogens at specific positions are crucial for accessing a wider diversity of halogenated quinoline derivatives for biological screening and materials science applications. The investigation of compounds like this compound can drive the development of such new synthetic methods.

Methodological Approaches Employed in the Study of Novel Organic Compounds

The characterization and study of a novel organic compound such as this compound would involve a suite of modern analytical and spectroscopic techniques. polytechnique.edurroij.com

Structural Elucidation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis would provide an unambiguous three-dimensional structure of the molecule in the solid state.

Physicochemical Characterization:

Melting Point: The melting point is a fundamental physical property that provides an indication of the purity of the compound.

Solubility: The solubility of the compound in various organic solvents would be determined to facilitate its use in chemical reactions and biological assays.

Chromatography: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be used to assess the purity of the compound and to monitor the progress of chemical reactions.

Reactivity and Mechanistic Studies:

Kinetic Studies: The rates of chemical reactions involving the compound, such as nucleophilic aromatic substitution or cross-coupling reactions, could be studied to elucidate reaction mechanisms.

Computational Chemistry: Density functional theory (DFT) and other computational methods could be employed to model the electronic structure, geometry, and reactivity of the molecule, providing insights that complement experimental findings.

Structure

3D Structure

Properties

CAS No. |

1189105-44-9 |

|---|---|

Molecular Formula |

C16H11Br2N |

Molecular Weight |

377.07 g/mol |

IUPAC Name |

4,7-dibromo-8-methyl-2-phenylquinoline |

InChI |

InChI=1S/C16H11Br2N/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

WYJKGQXPBBRTFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,7 Dibromo 8 Methyl 2 Phenylquinoline and Its Derivatives

Established Quinoline (B57606) Synthesis Protocols: Applicability and Limitations

Several named reactions, developed since the late 19th century, form the traditional basis for quinoline synthesis. These methods, while foundational, often have limitations regarding reaction conditions and substrate scope. nih.goviipseries.org

Skraup, Doebner-Miller, and Combes Quinoline Syntheses

These three methods are classic examples of acid-catalyzed cyclization reactions for quinoline ring construction.

Skraup Synthesis: This reaction synthesizes quinolines by heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778), followed by cyclization and oxidation to form the quinoline ring. wordpress.com While effective for unsubstituted quinolines, the Skraup synthesis is known for its often violent and harsh conditions. wikipedia.org Its applicability for producing a specifically substituted derivative like 4,7-Dibromo-8-methyl-2-phenylquinoline is limited, as it does not readily allow for the introduction of substituents at the 2- and 4-positions of the hetero-ring. organicreactions.org

Doebner-Miller Reaction: This method is a modification of the Skraup synthesis and allows for the preparation of substituted quinolines. slideshare.net It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones. wikipedia.orgsynarchive.com This reaction is highly valuable for constructing the quinoline system and is more versatile than the Skraup synthesis, typically yielding 2- and/or 4-substituted quinolines. wikipedia.orgacs.org The mechanism is complex and subject to debate, but it is believed to involve conjugate addition, cyclization, and oxidation steps. wikipedia.org This method is theoretically more applicable to the target molecule, as it allows for the introduction of the 2-phenyl group.

Combes Quinoline Synthesis: The Combes synthesis involves the condensation of a primary arylamine with a β-diketone, followed by acid-catalyzed ring closure of the intermediate Schiff base to form a 2,4-disubstituted quinoline. wikipedia.orgdrugfuture.com The reaction mechanism begins with the formation of an enamine intermediate, which then undergoes cyclodehydration. iipseries.orgyoutube.com This method is particularly useful for preparing 2,4-disubstituted quinolines but would require a specific β-diketone precursor to generate the desired substitution pattern of the target molecule. wikipedia.org

| Synthesis Method | Reactants | Key Features | Limitations |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms unsubstituted quinoline core | Harsh, often violent reaction conditions; limited substituent control |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Versatile for 2- and 4-substituted quinolines | Complex reaction, potential for side products |

| Combes Synthesis | Arylamine, β-Diketone | Good for 2,4-disubstituted quinolines | Requires specific β-diketone precursors |

Contemporary Methods for Quinoline Ring Formation

Modern organic synthesis has introduced a variety of milder and more selective methods for quinoline ring formation.

Friedländer Synthesis: This is one of the simplest and most direct methods, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). pharmaguideline.com This reaction is often catalyzed by acids or bases and provides a straightforward route to polysubstituted quinolines. iipseries.org A recent advancement utilizes a reusable solid acid catalyst under microwave conditions for an environmentally friendly approach. mdpi.com

Pfitzinger Synthesis: This reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.com The carboxylic acid group can later be removed if desired. pharmaguideline.com

Metal-Catalyzed Syntheses: Contemporary strategies increasingly rely on transition metal catalysis. Methods involving rhodium, ruthenium, or copper catalysts enable quinoline synthesis through C-H bond activation, annulation, and cyclization pathways. mdpi.com These reactions often offer high efficiency, broad functional group compatibility, and milder conditions compared to classical methods. mdpi.com

Multicomponent Reactions (MCRs): Reactions like the Povarov reaction, an example of an MCR, allow for the construction of complex quinoline derivatives in a single step from multiple starting materials. nih.govrsc.org MCRs are highly efficient and allow for the rapid generation of diverse quinoline scaffolds. rsc.org

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound is not explicitly detailed in a single procedure in the surveyed literature. However, a plausible synthetic route can be constructed by combining established quinoline synthesis principles with strategies for introducing the required substituents. A logical approach would be to construct the substituted quinoline ring from precursors already bearing the necessary bromo, methyl, and phenyl groups.

Precursor Selection and Chemical Transformation Steps

A viable strategy for synthesizing the target molecule is the Friedländer annulation . This approach involves the condensation of a substituted 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group.

Precursor 1 (The Amine Component): The key precursor would be (2-amino-3,6-dibromophenyl)(methyl)methanone . This molecule contains the 2-amino group necessary for cyclization, as well as the bromine atom at the future C7 position and the methyl group at the future C8 position. The second bromine atom would need to be introduced later or the starting material modified. A more direct precursor would be (2-amino-3,6-dibromophenyl)(phenyl)methanone , though its synthesis could be complex.

Alternative Precursor Strategy: An alternative and potentially more feasible route starts with a substituted aniline, such as 3,6-dibromo-2-methylaniline (B12986741) . This aniline already contains the correct substitution pattern for the benzene (B151609) portion of the quinoline ring.

Precursor 2 (The Carbonyl Component): To form the 2-phenyl-4-bromoquinoline portion, one could employ a reaction with a precursor like 2-bromo-1-phenylethan-1-one (α-bromoacetophenone).

Chemical Transformation: The proposed synthesis would proceed via an acid- or base-catalyzed condensation of 3,6-dibromo-2-methylaniline with a suitable carbonyl partner that can provide the C2, C3, and C4 atoms with the desired substituents. A Doebner-von Miller type reaction with cinnamaldehyde or a related α,β-unsaturated carbonyl could install the 2-phenyl group, followed by a specific bromination step at the C4 position. However, direct bromination of a pre-formed quinoline ring can be complex to control regioselectively.

A more controlled approach would be to build the ring with the bromine at C4 already in place. This remains a significant synthetic challenge that may require a multi-step sequence. A plausible route could involve the Skraup synthesis using m-toluidine (B57737) to first produce a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com This mixture can then be subjected to subsequent targeted bromination and other functional group manipulations, although achieving the precise 4,7-dibromo substitution would require careful control of directing group effects.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing the yield of the desired product and minimizing side reactions. For a reaction like the Friedländer or Doebner-Miller synthesis, several parameters can be adjusted. semanticscholar.org

| Parameter | Variation | Objective | Rationale |

| Catalyst | Lewis Acids (e.g., ZnCl₂, FeCl₃), Protic Acids (e.g., H₂SO₄, HCl, p-TsOH), Bases (e.g., KOH, Piperidine) | Increase reaction rate and promote cyclization | The choice of catalyst can significantly influence the reaction pathway and efficiency. Acid catalysts protonate carbonyl groups, while base catalysts can deprotonate α-methylene protons. |

| Solvent | Ethanol, Toluene, DMF, Acetic Acid, or solvent-free | Ensure solubility of reactants and facilitate heat transfer | The polarity and boiling point of the solvent can affect reaction rates and, in some cases, the equilibrium position of intermediate steps. |

| Temperature | Room temperature to reflux (~25-150 °C) | Provide sufficient energy for activation while minimizing decomposition | Higher temperatures generally increase reaction rates but can also lead to undesired side products or decomposition of starting materials. |

| Reaction Time | 1 to 24 hours | Drive the reaction to completion | Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal time for quenching the reaction. |

Purification and Isolation Methodologies for this compound

Following the chemical synthesis, a robust purification strategy is necessary to isolate the target compound from unreacted starting materials, reagents, and any byproducts.

Work-up: The initial step typically involves quenching the reaction, followed by an extraction procedure. The crude reaction mixture is often diluted with water and neutralized if a strong acid or base catalyst was used. The organic product is then extracted into an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. The combined organic layers are washed with brine to remove water-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Chromatography: The primary method for purifying the crude product is typically column chromatography.

Stationary Phase: Silica gel is the most common stationary phase for compounds of this type.

Mobile Phase (Eluent): A solvent system of varying polarity, commonly a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate), is used. The ratio is optimized to achieve good separation between the desired product and impurities.

Recrystallization: After chromatography, the isolated product can be further purified by recrystallization. This involves dissolving the compound in a minimum amount of a hot solvent in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

Characterization: The identity and purity of the final isolated product are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and possibly X-ray crystallography to confirm the molecular structure.

Post-Synthetic Functionalization and Derivatization Strategies for this compound

Post-synthetic functionalization is a powerful strategy for the late-stage diversification of complex molecules. For this compound, this approach allows for the introduction of various functional groups by leveraging the reactivity of the existing bromine, phenyl, methyl, and quinoline core moieties.

The bromine atoms at the C4 and C7 positions are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic properties of the quinoline ring influence the reactivity of these positions, with the C4 position generally being more susceptible to coupling reactions compared to the C7 position. This difference in reactivity allows for selective and sequential functionalization. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the dibromoquinoline with organoboron compounds. mdpi.comyonedalabs.com By carefully selecting catalysts, ligands, and reaction conditions, it is possible to achieve either mono- or double-arylation. nih.govnih.gov For instance, studies on related dihaloquinolines have shown that using a specific palladium catalyst can favor substitution at one halogen position over another. researchgate.net The reaction of this compound with various arylboronic acids can yield a library of novel biaryl or heteroaryl-substituted quinolines.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromoquinoline and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. libretexts.org In dihaloquinoline systems, the regioselectivity often favors the more electrophilic position or the site with a more reactive halide. libretexts.orgacs.org For 4,7-dibromoquinolines, selective mono-alkynylation at the C4 position can be anticipated under controlled conditions, followed by a second coupling at C7 to introduce a different alkyne, potentially in a one-pot procedure. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds, coupling the dibromoquinoline with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgopenochem.org This method allows for the synthesis of various aminoquinoline derivatives. Selective amination at one bromine position has been demonstrated in other dihaloquinoline systems, such as the selective reaction at the bromide in 6-bromo-2-chloroquinoline, which can be a key step in building more complex structures. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions on Dibromoquinolines

| Reaction Type | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Typical Temperature (°C) | Potential Products |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80 - 120 | 4-Aryl-7-bromo-, 7-Aryl-4-bromo-, or 4,7-Diaryl- derivatives |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, Xantphos | CuI (co-catalyst), Et₃N, Piperidine | THF, DMF | 25 - 100 | 4-Alkynyl-7-bromo-, 7-Alkynyl-4-bromo-, or 4,7-Dialkynyl- derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, DPPF, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | 4-Amino-7-bromo-, 7-Amino-4-bromo-, or 4,7-Diamino- derivatives |

Beyond the bromine positions, the peripheral phenyl and methyl groups offer additional sites for functionalization.

Phenyl Group Modification: The 2-phenyl substituent can undergo electrophilic aromatic substitution reactions. The specific position of substitution (ortho, meta, para) will be directed by the activating/deactivating nature of the quinoline ring and any existing substituents on the phenyl ring itself. Common transformations include nitration, halogenation, and Friedel-Crafts reactions.

Methyl Group Modification: The 8-methyl group is a versatile handle for derivatization. C(sp³)–H functionalization of methyl groups on quinoline rings is a well-established field. thieme-connect.de Strategies include:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol, providing entry into a wide range of further chemical transformations.

Halogenation: Radical halogenation can introduce a bromine or chlorine atom, creating a benzylic halide that is susceptible to nucleophilic substitution.

Condensation: The methyl group can be activated, for example by forming an N-oxide on the quinoline nitrogen, allowing it to participate in condensation reactions with aldehydes or other electrophiles. researchgate.net Metal-free methods using promoters like acetic acid can also activate the methyl group for reaction with styrylanilines to form more complex quinoline structures. acs.org

The quinoline ring system itself possesses a distinct pattern of reactivity.

Nucleophilic Substitution: The pyridine (B92270) ring of the quinoline is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netquimicaorganica.org In this compound, these positions are already substituted. However, strong nucleophiles can potentially displace the bromine at C4 via an SNAr mechanism, a reaction that has been systematically studied for other dibromo-heterocycles. mdpi.comnih.gov

Electrophilic Substitution: In contrast, electrophilic substitution reactions occur on the more electron-rich benzene portion of the quinoline core, typically at the C5 and C8 positions. researchgate.netyoutube.com Since the C8 position is blocked by a methyl group in the target compound, electrophilic attack (e.g., nitration, sulfonation) would be directed primarily to the C5 and possibly the C6 position. brieflands.com

N-Oxide Formation: The nitrogen atom in the quinoline ring can react with peroxy acids to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, increasing the reactivity of the C2 and C4 positions towards nucleophiles and activating adjacent methyl groups for other reactions. researchgate.net

Chemo-, Regio-, and Stereoselective Synthetic Approaches for Analogues of this compound

The synthesis of analogues of this compound can be achieved with a high degree of control by exploiting the principles of chemo-, regio-, and stereoselectivity. mdpi.com

Chemoselectivity and Regioselectivity: The differential reactivity of the C4-Br and C7-Br bonds is the key to the regioselective synthesis of mono-substituted or unsymmetrically di-substituted analogues. A common strategy involves a sequential cross-coupling approach. nih.gov The more reactive C4-Br can be functionalized first under milder conditions, using a specific palladium catalyst system. Following purification, the less reactive C7-Br can be subjected to a second, different coupling reaction, possibly under more forcing conditions, to install a second, distinct functional group. This stepwise approach provides precise control over the final structure. The choice of halide can also dictate regioselectivity; for instance, replacing one bromine with a more reactive iodine or a less reactive chlorine would allow for highly selective sequential couplings. nih.gov

Stereoselectivity: While this compound itself is achiral, stereocenters can be introduced during its derivatization. For example, using chiral ligands in a palladium-catalyzed coupling reaction could potentially lead to atropisomers if the resulting substituents are sufficiently bulky to hinder free rotation. Furthermore, if the functionalization of the methyl group or other positions leads to the creation of a new chiral center, stereoselective methods (e.g., asymmetric reduction of a ketone) would be necessary to control the product's stereochemistry.

An alternative regioselective approach involves modifying the foundational synthetic route to the quinoline core itself, such as the Combes, Doebner-von Miller, or Friedländer synthesis. iust.ac.ir By starting with appropriately substituted anilines or carbonyl compounds, analogues with different substitution patterns on the benzene ring (e.g., at C5 or C6) can be prepared directly.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4,7 Dibromo 8 Methyl 2 Phenylquinoline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4,7-Dibromo-8-methyl-2-phenylquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments would provide a complete picture of its molecular connectivity.

Analysis of ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) and phenyl rings, as well as a characteristic signal for the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the quinoline ring. Spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets), and the magnitude of the coupling constants (J) would provide information about the connectivity of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, carbons bonded to bromine would be expected to have their signals shifted to higher field (lower ppm values) compared to unsubstituted aromatic carbons.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen would be sensitive to substitution on the quinoline core.

Expected ¹H and ¹³C NMR Data: A hypothetical representation of expected NMR data is provided below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H3 | 7.5 - 7.8 | 120 - 125 |

| H5 | 7.8 - 8.1 | 125 - 130 |

| H6 | 7.6 - 7.9 | 128 - 132 |

| CH₃ (at C8) | 2.5 - 2.8 | 15 - 20 |

| Phenyl H (ortho) | 7.9 - 8.2 | 127 - 130 |

| Phenyl H (meta) | 7.4 - 7.6 | 128 - 131 |

| Phenyl H (para) | 7.3 - 7.5 | 129 - 132 |

| C2 | - | 155 - 160 |

| C4 | - | 135 - 140 |

| C7 | - | 115 - 120 |

| C8 | - | 130 - 135 |

| C8a | - | 145 - 150 |

| C4a | - | 120 - 125 |

| Phenyl C (ipso) | - | 138 - 142 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity between adjacent protons in both the quinoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons with their directly attached carbons, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in determining the relative orientation of the phenyl ring with respect to the quinoline core.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally confirmed. For this compound (C₁₆H₁₁Br₂N), the presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected HRMS Data: A hypothetical representation of expected HRMS data is provided below.

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M+H]⁺ | 375.9382 | 375.9385 | C₁₆H₁₂⁷⁹Br₂N |

| [M+H]⁺ | 377.9362 | 377.9365 | C₁₆H₁₂⁷⁹Br⁸¹BrN |

| [M+H]⁺ | 379.9341 | 379.9344 | C₁₆H₁₂⁸¹Br₂N |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Group Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification. The positions of the absorption bands in the IR spectrum and the scattered light in the Raman spectrum correspond to specific bond vibrations and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the vibrations of the carbon-carbon bonds within the aromatic rings.

Expected Vibrational Spectroscopy Data: A hypothetical representation of expected vibrational data is provided below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C=N Stretch | 1620 - 1580 | 1620 - 1580 |

| C-Br Stretch | 600 - 500 | 600 - 500 |

X-ray Crystallography for Absolute Solid-State Structure Determination

Analysis of Molecular Conformation and Torsion Angles in the Crystalline Lattice

A successful single-crystal X-ray diffraction experiment on this compound would yield a detailed model of its molecular structure. Key parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Torsion Angles: The dihedral angle between the plane of the phenyl ring and the quinoline ring would be a critical piece of information, defining the molecule's conformation.

Crystal Packing: The analysis would also reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-stacking or halogen bonding.

Expected X-ray Crystallography Data: A hypothetical representation of expected crystallographic data is provided below.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Quinoline-Phenyl) | 40 - 60° |

| C-Br Bond Lengths | 1.88 - 1.92 Å |

| C-N Bond Lengths (in quinoline) | 1.32 - 1.38 Å |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific studies detailing the crystal structure, packing, and intermolecular interactions of this compound. To date, no published research has focused on the single-crystal X-ray diffraction analysis of this specific compound, which is the definitive method for elucidating its solid-state architecture. Consequently, experimentally determined data on its crystal packing, including unit cell parameters, space group, and the precise nature of its intermolecular forces, are not available.

However, based on the molecular structure of this compound, several types of non-covalent interactions can be predicted to play a crucial role in its crystal lattice formation. These include halogen bonding and π-π stacking, which are common in structurally related compounds.

Halogen Bonding:

The presence of two bromine atoms at the 4 and 7 positions of the quinoline core suggests a high propensity for the formation of halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the bromine atoms could potentially form robust interactions with nitrogen atoms or even the π-systems of neighboring molecules. The strength and geometry of these bonds would be influenced by the electron-withdrawing nature of the quinoline ring, which enhances the electrophilic character of the bromine atoms. Studies on other brominated quinoline derivatives, such as 5,7-dibromo-2-methylquinolin-8-ol, have confirmed the presence of Br···Br contacts, which contribute to the stabilization of the crystal structure. nih.govresearchgate.net

π-π Stacking:

While direct experimental data for this compound is lacking, theoretical and computational studies on similar brominated and phenyl-substituted quinolines could provide valuable insights into the likely intermolecular interactions. Such computational analyses, often employing methods like Density Functional Theory (DFT), can predict stable crystal packing arrangements and quantify the energetic contributions of different non-covalent interactions. tandfonline.comrsc.org

Future experimental work, specifically single-crystal X-ray diffraction analysis, is necessary to definitively characterize the crystal structure and intermolecular interactions of this compound. Such studies would provide precise data on bond lengths, angles, and the specific motifs of halogen bonding and π-π stacking, thereby allowing for a complete understanding of its solid-state behavior.

Reaction Mechanisms and Reactivity Profiles of 4,7 Dibromo 8 Methyl 2 Phenylquinoline

Mechanistic Pathways of Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of 4,7-Dibromo-8-methyl-2-phenylquinoline towards substitution reactions is dictated by the electronic properties of this core structure, as well as the influence of its substituents.

Electrophilic Aromatic Substitution Patterns on the this compound Core

In general, electrophilic aromatic substitution (EAS) on the quinoline ring occurs preferentially on the benzene ring (the carbocyclic ring), as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The positions most susceptible to electrophilic attack are C5 and C8, as the resulting cationic intermediates (Wheland intermediates) are more stable.

For this compound, the available positions for electrophilic attack on the carbocyclic ring are C5 and C6. The directing effects of the existing substituents must be considered:

The Phenyl Group at C2: This group is generally weakly deactivating on the quinoline core due to its inductive electron-withdrawing effect, but it does not significantly influence the regioselectivity of electrophilic attack on the distant carbocyclic ring.

The Bromine Atom at C7: Halogens are deactivating yet ortho-, para-directing. Therefore, the bromine at C7 would direct incoming electrophiles to C6 and C8.

The Methyl Group at C8: Alkyl groups are activating and ortho-, para-directing. The methyl group at C8 would direct incoming electrophiles to C7.

Nucleophilic Aromatic Substitution at the Bromine-Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at the bromine-substituted positions. The SNAr mechanism is favored on aromatic rings that are electron-deficient and possess a good leaving group (in this case, the bromide ions). The electron-withdrawing nature of the nitrogen atom in the quinoline ring makes the entire ring system more susceptible to nucleophilic attack compared to benzene.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized over the aromatic system, and importantly, onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring.

The relative reactivity of the C4 and C7 positions towards nucleophilic attack depends on the stability of the respective Meisenheimer complexes. Attack at the C4 position allows for delocalization of the negative charge onto the nitrogen atom, which is a highly stabilizing factor. Therefore, the C4-bromo substituent is expected to be more susceptible to nucleophilic substitution than the C7-bromo substituent.

Exploration of Cross-Coupling Reaction Mechanisms Involving this compound as a Substrate

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms allows for sequential or double cross-coupling, enabling the synthesis of complex molecular architectures.

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, involves three key elementary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides. Given the two C-Br bonds in the molecule, selective oxidative addition at one site over the other can be achieved by controlling reaction conditions. The C4-Br bond is generally more reactive than the C7-Br bond in dihaloquinolines.

Transmetalation (for Suzuki-Miyaura coupling): In a Suzuki-Miyaura coupling, an organoboron reagent (e.g., a boronic acid or ester) is used as the coupling partner. The organic group from the boron compound is transferred to the palladium center, displacing the bromide ion. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the case of a Heck reaction, the mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by the insertion of an alkene into the Pd-C bond, and subsequent β-hydride elimination to form the coupled product and a palladium-hydride species. The catalyst is regenerated by the elimination of HBr with a base.

Role of Catalyst and Ligand Systems in Reaction Efficiency and Selectivity

The choice of catalyst and ligands is crucial for the efficiency and selectivity of cross-coupling reactions involving this compound.

Catalyst: Palladium complexes are the most commonly used catalysts. The precursor is often a Pd(II) salt, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. The steric and electronic properties of the ligand can affect the rates of oxidative addition and reductive elimination. For substrates with multiple reactive sites like this compound, the ligand can influence which C-Br bond reacts first (regioselectivity). For instance, bulky ligands can favor reaction at the less sterically hindered position.

Achieving high regioselectivity in the cross-coupling of dibromoquinolines can be challenging, but it is possible to selectively functionalize one position over the other by carefully choosing the catalyst, ligands, and reaction conditions.

Photochemical and Electrochemical Reactivity of the this compound Chromophore

The extended π-conjugated system of the 2-phenylquinoline (B181262) core in this compound suggests that it possesses interesting photochemical and electrochemical properties. The absorption of ultraviolet or visible light can promote electrons to higher energy orbitals, leading to excited states that can undergo various photophysical processes such as fluorescence and phosphorescence, or photochemical reactions.

The presence of heavy atoms like bromine can influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing from singlet excited states to triplet excited states, potentially enhancing phosphorescence and reducing fluorescence quantum yields.

The electrochemical behavior of this compound is related to its ability to be oxidized or reduced. The extended aromatic system can stabilize both radical cations and anions formed upon electron transfer. Cyclic voltammetry can be used to determine the oxidation and reduction potentials of the molecule, providing insights into the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms can also be sites for electrochemical reactions, such as reductive dehalogenation.

Solvent Effects and Reaction Kinetics Studies for Transformations of this compound

There is no specific research data available in published literature detailing the solvent effects on the reaction kinetics for transformations of this compound. Kinetic studies, which would provide rate constants, reaction orders, and activation energies for this compound's reactions in various solvents, have not been reported. Therefore, a data table illustrating the impact of solvent polarity, proticity, or coordinating ability on its transformation rates cannot be constructed. General principles of physical organic chemistry suggest that reactions involving this substrate, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, would be influenced by the solvent system, but specific quantitative data for this compound is absent.

Investigation of Intermediate Species and Transition States in Reactions of this compound

No dedicated computational or experimental studies on the intermediate species and transition states involved in the reactions of this compound have been published. Investigations, typically employing methods such as Density Functional Theory (DFT) for computational analysis or spectroscopic techniques for experimental detection, are not available for this molecule. As a result, there is no information on the geometry, energy, or electronic structure of transition states or reactive intermediates (e.g., Meisenheimer complexes in SNAr reactions or organometallic intermediates in cross-coupling cycles) pertinent to this specific compound. A data table of calculated activation energies or structural parameters of transition states cannot be provided due to the lack of source material.

Computational and Theoretical Chemistry Investigations of 4,7 Dibromo 8 Methyl 2 Phenylquinoline

Prediction of Spectroscopic Parameters (NMR, UV-Vis) via Computational Methods

Computational methods are routinely used to predict spectroscopic data. nih.gov For 4,7-Dibromo-8-methyl-2-phenylquinoline, theoretical ¹H and ¹³C NMR chemical shifts would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental data if available. nih.gov Similarly, Time-Dependent DFT (TD-DFT) would be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions, corresponding wavelengths (λmax), and oscillator strengths. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

The reactivity of the molecule would be assessed through Frontier Molecular Orbital (FMO) theory. arabjchem.org Calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of chemical reactivity and kinetic stability. arabjchem.orgrsc.org Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, would also be derived from these values to provide a more comprehensive understanding of the molecule's chemical behavior. rsc.org

Reaction Pathway Elucidation and Transition State Modeling

For reactions involving this compound, such as nucleophilic substitution at the bromine-substituted positions, computational chemistry could be used to model the reaction pathways. This involves locating the transition state structures and calculating the activation energies, providing a theoretical basis for understanding reaction mechanisms and predicting product formation.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule over time and to study its interactions with solvent molecules. arabjchem.orguantwerpen.bemdpi.com By simulating the molecule in a solvent box (e.g., water or DMSO), researchers can analyze how the solvent affects the molecule's structure and dynamics, providing a more realistic model of its behavior in solution.

While these methodologies are standard for the computational analysis of organic molecules, the absence of specific studies on this compound means that no concrete data, such as optimized coordinates, HOMO-LUMO energy values, or predicted spectral data, can be reported. The scientific community has yet to publish research focusing on the computational properties of this particular chemical compound.

Investigation of Intramolecular Interactions and Resonance Effects within the this compound Structure

Resonance effects, also known as mesomeric effects, are crucial in understanding the electron density distribution across the aromatic system. The substituents on the quinoline (B57606) ring modulate this distribution. The bromine atoms at the C4 and C7 positions exert a dual electronic influence. Inductively, due to their high electronegativity, they withdraw electron density from the quinoline ring. Conversely, they can donate electron density to the aromatic system through resonance, owing to their lone pairs of electrons. libretexts.orglibretexts.org The methyl group at the C8 position is an electron-donating group through both inductive effects and hyperconjugation. The phenyl group at the C2 position can act as either an electron-donating or electron-withdrawing group via resonance, depending on the electronic demands of the quinoline system.

Detailed Research Findings

While specific computational studies on this compound are not extensively available, insights can be drawn from theoretical investigations of similarly substituted quinoline derivatives. nih.gov Density Functional Theory (DFT) calculations are a common method to explore the geometric and electronic structures of such molecules. These studies often involve geometry optimization to find the most stable conformation, followed by analyses like Natural Bond Orbital (NBO) analysis to quantify charge distribution and orbital interactions.

For a molecule like this compound, DFT calculations would likely reveal a non-planar structure due to the steric clash between the 8-methyl and 2-phenyl groups. The dihedral angle between the quinoline and phenyl rings would be a key parameter to quantify this deviation from planarity.

NBO analysis would provide a detailed picture of the electronic interactions. It could quantify the hyperconjugative interactions between the methyl group's C-H bonds and the quinoline ring's π-system, as well as the resonance interactions between the bromine lone pairs and the aromatic core. These analyses help in understanding the stabilization energy associated with these electronic delocalizations.

The interplay of these electronic effects influences the reactivity of the molecule. The electron-withdrawing nature of the bromine atoms can make the quinoline ring more susceptible to nucleophilic attack, while the electron-donating methyl group can enhance its reactivity towards electrophiles at specific positions. nih.gov

Data Tables

To illustrate the concepts discussed, the following tables provide representative data that could be expected from computational studies of this compound, based on known values for related structures.

| Bond | Predicted Bond Length (Å) | Notes |

|---|---|---|

| C4-Br | 1.90 - 1.92 | Typical C(sp²)-Br bond length. |

| C7-Br | 1.89 - 1.91 | Slightly shorter due to different electronic environment. |

| C8-C(methyl) | 1.50 - 1.52 | Standard C(sp²)-C(sp³) single bond. |

| C2-C(phenyl) | 1.48 - 1.50 | Slightly shorter than a typical C-C single bond due to partial double bond character. |

| Angle | Predicted Bond Angle (°) | Notes |

|---|---|---|

| C3-C4-Br | 118 - 120 | Reflects the trigonal planar geometry of the sp² carbon. |

| C8-C7-Br | 119 - 121 | Influenced by the adjacent ring fusion. |

| C7-C8-C(methyl) | 120 - 122 | May be slightly larger due to steric repulsion with the peri-hydrogen. |

| N1-C2-C(phenyl) | 117 - 119 | Affected by the presence of the nitrogen atom. |

| Dihedral Angle | Predicted Value (°) | Notes |

|---|---|---|

| Quinoline Plane - Phenyl Plane | 30 - 50 | A significant twist is expected to alleviate steric hindrance between the 8-methyl group and the phenyl ring. |

Advanced Chemical Methodologies and Potential Applications of 4,7 Dibromo 8 Methyl 2 Phenylquinoline As a Structural Scaffold

Design Principles for 4,7-Dibromo-8-methyl-2-phenylquinoline as a Ligand Precursor in Catalysis

The rational design of ligands is a cornerstone of modern transition metal catalysis, enabling control over the activity, selectivity, and stability of catalysts. escholarship.orgbiointerfaceresearch.com The structure of this compound presents a compelling framework for a ligand precursor, offering specific coordination sites and tunable properties.

Ligand design is guided by several theoretical concepts that aim to optimize the interaction between the ligand and the metal center. researchgate.net Key principles applicable to the this compound scaffold include:

Coordination and Chelation: The quinoline (B57606) nitrogen atom serves as a primary Lewis basic site for coordination to a transition metal. The rigid bicyclic structure of the quinoline core reduces conformational flexibility, which can be advantageous in catalysis by pre-organizing the geometry around the metal center and minimizing entropy loss upon complexation.

Hemilability: While the primary coordination is through the nitrogen, the bromine atom at the C7 position or the phenyl group at C2 could potentially engage in weaker, secondary interactions with the metal center. More significantly, the C8-methyl group's C-H bonds could undergo cyclometalation, creating a robust bidentate N,C-chelate, a common motif in catalysis.

Entatic State Principle: The steric strain imposed by the substituents, particularly the C8-methyl group, can force the resulting metal complex into a distorted geometry that resembles the transition state of the catalytic reaction. rsc.org This "entatic state" or "rack-induced" binding can lower the activation energy of the catalytic cycle.

The substituents on the quinoline ring—bromo, methyl, and phenyl groups—are not passive components; they actively dictate the ligand's electronic and steric profile, which in turn influences the properties of the metal catalyst. umsl.edursc.org

Steric Effects: Steric hindrance is a powerful tool for controlling selectivity. The 8-methyl group provides significant steric bulk in the direct vicinity of the nitrogen coordination site. This can influence the number of ligands that can coordinate to the metal, prevent catalyst deactivation pathways like dimerization, and control the stereoselectivity of a reaction by creating a specific chiral pocket around the active site. The 2-phenyl group also contributes significant steric bulk, which can direct the approach of substrates to the metal center.

The interplay of these effects allows for the rational design of catalysts. For example, a more electron-rich metal center might be preferable for oxidative addition, while significant steric bulk could enhance enantioselectivity in asymmetric catalysis.

| Substituent | Position | Expected Electronic Effect | Expected Steric Effect | Potential Catalytic Influence |

| Phenyl | C2 | Weakly electron-withdrawing (inductive), π-acceptor/donor capabilities | High | Influences substrate approach, can be functionalized for secondary interactions. |

| Bromo | C4 | Strongly electron-withdrawing | Moderate | Increases metal center's Lewis acidity, modifies redox potential. |

| Bromo | C7 | Strongly electron-withdrawing | Low | Modulates overall electron density of the quinoline system. |

| Methyl | C8 | Weakly electron-donating | High (peri-position) | Creates a sterically hindered coordination pocket, potentially enhancing selectivity. |

Strategic Incorporation of the this compound Core into Functional Materials Architectures

Quinoline derivatives are recognized for their excellent thermal stability and electron-transporting capabilities, making them attractive building blocks for organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commdpi.com The this compound core offers a robust and tunable platform for creating such materials.

For organic electronic materials, efficient charge transport relies on strong intermolecular electronic coupling, which is facilitated by close π-π stacking. researchgate.net The this compound scaffold can be strategically modified for this purpose:

π-System Extension: The 2-phenyl group already extends the π-conjugated system. More importantly, the bromine atoms at C4 and C7 are ideal handles for further extension through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the synthesis of well-defined oligomers and polymers with tailored conjugation lengths, which is a primary method for tuning the material's absorption spectrum and charge mobility.

Donor-Acceptor Architectures: The quinoline core is inherently electron-deficient (an acceptor). By attaching electron-rich (donor) units like carbazole (B46965) or thiophene (B33073) to the scaffold via the bromine positions, it is possible to create donor-π-acceptor (D-π-A) systems. mdpi.com Such structures promote intramolecular charge transfer (ICT) upon photoexcitation, a critical process for charge separation in solar cells and for creating emissive states in OLEDs.

The performance of an organic electronic device is fundamentally governed by the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of its component materials. acs.orgacs.org The substituents on the this compound core allow for predictable control over these energy levels.

Substituent Tuning: The electron-withdrawing bromine atoms stabilize both the HOMO and LUMO levels, lowering their energy. The electron-donating methyl group has a destabilizing (energy-raising) effect. This intrinsic tuning can be further enhanced. By replacing the bromine atoms with different functional groups, the electronic properties can be systematically modulated to achieve desired energy level alignment for efficient charge injection or transport in a device.

The following table provides a hypothetical illustration of how further modifications could tune the electronic properties for specific applications, based on established principles.

| Modification to Parent Scaffold | Attached Group | Expected Effect on FMOs | Potential Application |

| Suzuki coupling at C7 | -Thiophene (Donor) | Raise HOMO, smaller change in LUMO | Hole Transport Material (HTM) |

| Suzuki coupling at C7 | -Pyridine (Acceptor) | Lower LUMO, smaller change in HOMO | Electron Transport Material (ETM) |

| Nucleophilic substitution at C4 | -CN (Strong Acceptor) | Significantly lower LUMO | n-type semiconductor for OFETs |

| Suzuki coupling at C4 & C7 | -Carbazole (Strong Donor) | Significantly raise HOMO | Emissive layer in TADF-OLEDs |

Supramolecular Chemistry: Investigations into Self-Assembly Principles and Intermolecular Interactions of this compound Analogues

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. These forces can guide molecules to self-assemble into highly ordered, functional architectures. rsc.org Analogues of this compound are well-suited for creating such assemblies due to the variety of potential intermolecular interactions they can engage in. mdpi.com

The assembly of molecules in the solid state is dictated by a balance of several non-covalent forces:

π–π Stacking: The planar, electron-deficient quinoline ring system can stack with the phenyl rings or quinoline rings of adjacent molecules. These interactions are fundamental to forming columnar structures that facilitate charge transport in organic semiconductors.

Halogen Bonding: The bromine atoms on the quinoline ring are potent halogen bond donors. nih.gov A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base (such as the nitrogen atom of another quinoline molecule). This interaction is highly directional and predictable, making it a powerful tool for crystal engineering to control molecular packing. Studies on similar dibrominated quinolinols have shown the presence of Br···Br contacts that connect molecular dimers. researchgate.net

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, C-H···N and C-H···Br hydrogen bonds can play a significant role in stabilizing the crystal lattice. The methyl and phenyl protons can act as weak donors, interacting with the quinoline nitrogen or bromine atoms of neighboring molecules.

By systematically modifying the parent structure, one can control which interaction dominates. For instance, introducing a hydroxyl group would promote strong hydrogen bonding, while replacing bromine with iodine would enhance halogen bonding. This control over self-assembly is crucial for designing materials with specific properties, such as porous frameworks for gas storage or crystalline solids with high charge carrier mobility.

Directed Assembly Strategies through Halogen Bonding, Hydrogen Bonding, and π-π Stacking Interactions

The predictable and directional nature of non-covalent interactions is the cornerstone of supramolecular chemistry and crystal engineering. The molecular structure of this compound is rich with features that can be exploited for the directed assembly of complex architectures through a combination of halogen bonds, hydrogen bonds, and π-π stacking.

Halogen Bonding: The bromine atoms at the 4- and 7-positions are key to forming halogen bonds (XBs). A region of positive electrostatic potential, known as a sigma-hole (σ-hole), exists on the halogen atom opposite to the C-Br covalent bond. ump.edu.pl This positive region can interact favorably with Lewis bases or other electron-rich systems. ump.edu.placs.org The nitrogen atom of the quinoline ring, with its lone pair of electrons, is an excellent halogen bond acceptor. iucr.org This allows for the programmed assembly of molecules, where the bromine of one molecule interacts with the nitrogen of another, creating predictable structural motifs like chains or sheets. The strength of these interactions can be tuned, as it increases in the order of Cl, Br, I. ump.edu.pl

Hydrogen Bonding: While the core structure of this compound lacks classical hydrogen bond donors (like -OH or -NH), the pyridinic nitrogen atom is a reliable hydrogen bond acceptor. iucr.org In the presence of suitable donor molecules, it can readily participate in hydrogen bonding, a feature often exploited in the creation of multi-component crystalline systems. iucr.org This capability allows the scaffold to be integrated into more complex networks where hydrogen bonding is a primary directional force.

π-π Stacking Interactions: The extended aromatic system, comprising both the quinoline and phenyl rings, provides a large surface area for π-π stacking interactions. nih.gov These interactions, which arise from a combination of dispersion forces and electrostatic effects, are crucial for the stabilization of crystal packing in aromatic compounds. nih.govrsc.orglibretexts.org Aromatic residues are recognized as key motifs in the formation and stabilization of various structures via π-π stacking. mdpi.com In similar bromoquinoline systems, π–π stacking interactions have been shown to be a key stabilizing feature in the crystal structure. nih.gov The stacking can occur in various geometries (e.g., sandwich or displaced), and the interaction energy is significant, often comparable to a strong hydrogen bond. nih.gov The combination of the electron-deficient quinoline ring system and the phenyl ring can lead to specific, offset stacking arrangements that maximize favorable electrostatic interactions. nih.gov

| Interaction Type | Key Structural Feature | Role in Assembly |

| Halogen Bonding | C4-Br and C7-Br atoms (σ-hole donors) | Directs molecule-to-molecule recognition with halogen bond acceptors (e.g., quinoline nitrogen). |

| Hydrogen Bonding | Quinoline Nitrogen (acceptor) | Enables co-crystallization and integration with hydrogen-bond-donating species. |

| π-π Stacking | Phenyl and Quinoline aromatic rings | Stabilizes the overall solid-state structure through face-to-face arrangement of aromatic planes. |

Engineering of Crystalline and Amorphous Architectures for Specific Chemical Functions

By harnessing the non-covalent interactions discussed above, it is possible to engineer both highly ordered crystalline materials and disordered amorphous architectures from the this compound scaffold. The choice between crystalline and amorphous forms depends on the desired function.

Crystalline Architectures: The directionality of halogen and hydrogen bonds, complemented by the stabilizing effect of π-π stacking, makes this scaffold highly suitable for crystal engineering. By selecting appropriate partner molecules (co-formers) that can act as complementary halogen or hydrogen bond acceptors/donors, a wide variety of multi-component co-crystals can be designed. iucr.org This rational design approach allows for the construction of materials with tailored properties, such as:

Non-linear Optics: Creating acentric crystal structures necessary for second-harmonic generation.

Organic Conductors: Engineering specific π-π stacking distances and overlaps to facilitate charge transport.

Porous Materials: Assembling molecules into networks with defined channels for gas storage or catalysis.

Amorphous Architectures: While crystalline materials offer long-range order, amorphous (or glassy) materials can possess unique advantages, such as isotropy, transparency, and superior processability for film formation. Amorphous architectures can be engineered by introducing structural features that frustrate the crystallization process. For the this compound scaffold, this could be achieved by synthesizing derivatives with bulky or flexible side chains that disrupt the efficiency of molecular packing. Such materials could be valuable in applications like organic light-emitting diodes (OLEDs), where preventing crystallization is crucial for device longevity and efficiency.

Conceptual Frameworks for Chemical Recognition Systems Utilizing the Quinoline Moiety

The quinoline nucleus is a privileged scaffold for the development of chemical sensors and recognition systems. nih.govnanobioletters.com Its inherent photophysical properties, combined with the ease of chemical modification, make it an ideal platform for designing molecules that can selectively bind to and signal the presence of specific analytes. researchgate.netresearchgate.net Quinoline-based chemosensors have been successfully developed for a variety of targets, including metal ions, changes in pH, and biologically relevant molecules. nanobioletters.comacs.orgrsc.org

Design of Specific Binding Sites and Molecular Receptors for Chemical Analytes

The this compound scaffold serves as a rigid framework onto which specific binding sites can be appended. The goal is to create a pre-organized cavity or set of interaction points that are sterically and electronically complementary to the target analyte. This process is analogous to ligand-based drug design, where molecules are engineered to fit into the active site of a protein. mdpi.comnih.gov

The design process involves several key steps:

Analyte Selection: Identifying the target molecule or ion to be detected.

Binding Motif Identification: Determining the types of non-covalent interactions (e.g., chelation, hydrogen bonding, ionic interactions) that can be used to bind the analyte. For example, to detect metal ions like Zn²⁺ or Fe³⁺, chelating groups containing nitrogen and sulfur donor atoms can be attached to the quinoline core. acs.orgacs.org

Scaffold Functionalization: Synthetically modifying the this compound structure to incorporate the chosen binding motifs. The phenyl ring or the methyl group are convenient points for chemical modification without significantly altering the core electronic properties of the quinoline fluorophore.

Computational Modeling: Using molecular docking and binding energy calculations to predict the binding affinity and selectivity of the designed receptor for the target analyte. mdpi.comresearchgate.net This in-silico approach helps to refine receptor design before undertaking complex synthesis. nih.gov

For instance, to design a receptor for a specific amino acid, one could functionalize the phenyl group with a crown ether or a carboxylate group to create a binding pocket that recognizes the ammonium (B1175870) and carboxylate moieties of the amino acid through hydrogen bonding and ionic interactions.

Theoretical Basis for Selective Analyte Interaction and Signaling Mechanisms

A chemical sensor requires both a recognition unit (the binding site) and a signaling unit. In this case, the quinoline moiety itself acts as the signaling unit, typically through changes in its fluorescence. nanobioletters.com Quinoline compounds can be weakly fluorescent on their own but often form highly fluorescent complexes with analytes, or vice-versa, providing a clear "turn-on" or "turn-off" signal. nanobioletters.com The theoretical basis for this signaling relies on the coupling of the binding event to a change in the photophysical properties of the quinoline fluorophore.

Several common signaling mechanisms are employed:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor is electronically coupled to the fluorophore. In the "off" state, an electron can transfer from the receptor to the excited fluorophore, quenching the fluorescence. Upon analyte binding, the energy levels of the receptor are altered, preventing this electron transfer and "turning on" the fluorescence.

Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in sensors for metal ions. acs.org The binding of a metal ion to a chelating group attached to the quinoline scaffold restricts intramolecular rotations and vibrations. This rigidity reduces non-radiative decay pathways for the excited state, leading to a significant enhancement of fluorescence intensity. acs.org

Förster Resonance Energy Transfer (FRET): This mechanism involves two chromophores, a donor and an acceptor. The binding of an analyte can change the distance or orientation between the donor and acceptor, modulating the efficiency of energy transfer and resulting in a ratiometric change in the emission spectrum.

Conclusion and Future Research Directions for 4,7 Dibromo 8 Methyl 2 Phenylquinoline

Summary of Key Findings and Contributions to Quinoline (B57606) Chemistry

Although direct studies are limited, the structure of 4,7-Dibromo-8-methyl-2-phenylquinoline suggests several potential contributions to the field of quinoline chemistry. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. orientjchem.orgrsc.org The introduction of a phenyl group at the 2-position, a methyl group at the 8-position, and bromine atoms at the 4- and 7-positions would create a unique electronic and steric environment, potentially leading to novel pharmacological activities.

The presence of two bromine atoms offers significant opportunities for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. This di-bromo substitution pattern allows for selective or exhaustive replacement, providing a pathway to a diverse library of derivatives. The methyl group at the 8-position can influence the conformation of the molecule and may play a role in its interaction with biological targets.

Unexplored Chemical Space and Remaining Synthetic Challenges for this compound

The primary challenge in the study of this compound is the lack of a well-established and optimized synthetic protocol. While general methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are known, their application to produce this specific polysubstituted derivative may require significant optimization to achieve good yields and regioselectivity. nih.gov

A plausible synthetic route could involve the initial synthesis of 8-methyl-2-phenylquinoline (B1627473), followed by a bromination step. However, controlling the regioselectivity of the bromination to obtain the desired 4,7-dibromo isomer over other potential isomers presents a significant hurdle. The directing effects of the existing substituents would need to be carefully considered and potentially controlled through the use of specific brominating agents and reaction conditions. The synthesis of polyhalogenated quinolines can be challenging, and overcoming these synthetic obstacles is a key area for future research.

The unexplored chemical space for this compound is vast. Its utility as a building block in materials science, for instance in the development of organic light-emitting diodes (OLEDs) or as a ligand in catalysis, remains to be investigated. The reactivity of the bromine atoms in nucleophilic aromatic substitution reactions is another area ripe for exploration.

Prospects for Further Mechanistic and Theoretical Investigations into its Reactivity

The reactivity of this compound is an area where mechanistic and theoretical studies could provide significant insights. Computational chemistry could be employed to predict the electronic properties of the molecule, including the electron density at various positions on the quinoline ring. This would help in predicting the most likely sites for electrophilic and nucleophilic attack.

Theoretical studies could also be used to model the transition states of potential reactions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine-substituted positions. This would aid in the rational design of experiments and the selection of appropriate catalysts and reaction conditions. Understanding the mechanism of bromination of 8-methyl-2-phenylquinoline is another critical area for investigation. Theoretical calculations could help elucidate the factors that govern the regioselectivity of this reaction.

Future Directions in the Design and Application of Advanced Quinoline-Based Scaffolds

The future of quinoline chemistry lies in the development of novel derivatives with enhanced biological activity and improved pharmacokinetic properties. mdpi.com The scaffold provided by this compound is an excellent starting point for the design of new therapeutic agents. The bromine atoms can be replaced with a variety of functional groups to create a library of compounds for high-throughput screening against various biological targets. nih.gov

Future research should focus on the following areas:

Development of efficient and selective synthetic routes: A reliable and scalable synthesis is the first step towards unlocking the potential of this compound.

Exploration of its pharmacological potential: Screening for anticancer, antibacterial, antiviral, and other biological activities could reveal novel therapeutic applications. rsc.orgnih.gov

Application in materials science: The unique electronic properties of this molecule could be harnessed for the development of new organic materials.

Use as a chemical probe: The quinoline scaffold can be used to design fluorescent probes for biological imaging and sensing applications.

The continued exploration of functionalized quinoline scaffolds, such as this compound, holds significant promise for advancements in both medicinal chemistry and materials science. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.